molecular formula C16H19NOS B1606694 (4-Methoxy-benzyl)-(4-methylsulfanyl-benzyl)-amine CAS No. 355381-56-5

(4-Methoxy-benzyl)-(4-methylsulfanyl-benzyl)-amine

Cat. No.: B1606694
CAS No.: 355381-56-5
M. Wt: 273.4 g/mol
InChI Key: JJULWJLJSJYAMA-UHFFFAOYSA-N
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Description

(4-Methoxy-benzyl)-(4-methylsulfanyl-benzyl)-amine is a chemical compound with the molecular formula C16H19NOS. It is known for its applications in biochemical research, particularly in the field of proteomics . This compound is characterized by the presence of both methoxy and methylsulfanyl groups attached to benzylamine, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-benzyl)-(4-methylsulfanyl-benzyl)-amine typically involves the reaction of 4-methoxybenzyl chloride with 4-methylsulfanylbenzylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-benzyl)-(4-methylsulfanyl-benzyl)-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzylamine derivatives.

    Substitution: Various substituted benzylamine derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Methoxy-benzyl)-(4-methylsulfanyl-benzyl)-amine is primarily used in biochemical research, particularly in the study of proteomics. It serves as a biochemical reagent for the analysis of protein interactions and functions .

Mechanism of Action

The mechanism of action of (4-Methoxy-benzyl)-(4-methylsulfanyl-benzyl)-amine is not well-documented in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, which are influenced by its methoxy and methylsulfanyl groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both methoxy and methylsulfanyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-[(4-methylsulfanylphenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NOS/c1-18-15-7-3-13(4-8-15)11-17-12-14-5-9-16(19-2)10-6-14/h3-10,17H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJULWJLJSJYAMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353359
Record name (4-Methoxy-benzyl)-(4-methylsulfanyl-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355381-56-5
Record name (4-Methoxy-benzyl)-(4-methylsulfanyl-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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